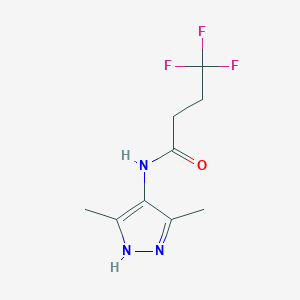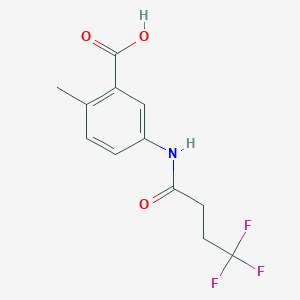![molecular formula C17H24N2O2 B7581641 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders.
科学的研究の応用
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has been studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and ADHD. Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can increase the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can help reduce the activity of neurons, which can be beneficial in treating conditions such as epilepsy and addiction.
作用機序
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid works by increasing the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can help reduce the activity of neurons, which can be beneficial in treating conditions such as epilepsy and addiction.
Biochemical and Physiological Effects
Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can increase the activity of the enzyme GABA transaminase, which can lead to increased levels of GABA in the brain. This can have a number of biochemical and physiological effects, including reducing the activity of neurons and decreasing the likelihood of seizures. 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has also been shown to have anxiolytic effects, which can be beneficial in treating anxiety disorders.
実験室実験の利点と制限
One advantage of using 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in lab experiments is that it has been shown to be effective in increasing GABA levels in the brain, which can be beneficial in studying the role of GABA in various neurological disorders. However, one limitation of using 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
将来の方向性
There are a number of future directions for research on 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid. One area of research could focus on the use of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in treating addiction. Studies have shown that increasing GABA levels in the brain can be beneficial in reducing drug-seeking behavior, and 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid could be a potential treatment option for addiction. Another area of research could focus on the use of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid in treating anxiety disorders. Studies have shown that 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid has anxiolytic effects, and more research is needed to fully understand its potential use in treating anxiety. Additionally, more research is needed to fully understand the mechanism of action of 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid and its potential use in treating other neurological disorders.
合成法
2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 2,3-dimethylbenzaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-(2,3-dimethylphenyl)piperazine to form 2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid.
特性
IUPAC Name |
2-cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-4-3-5-15(13(12)2)18-8-10-19(11-9-18)16(17(20)21)14-6-7-14/h3-5,14,16H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHXGEASPQGVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(C3CC3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)

![4-(1-propylimidazo[4,5-c]pyridin-2-yl)-1H-pyrazol-5-amine](/img/structure/B7581579.png)
![7-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B7581582.png)
![4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581591.png)


![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)